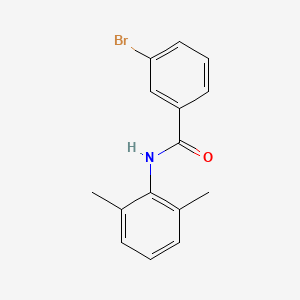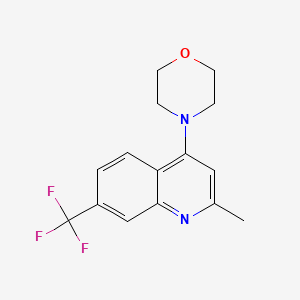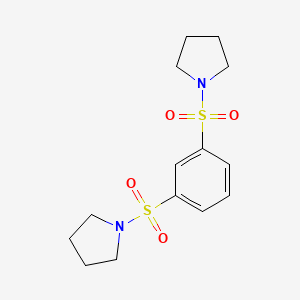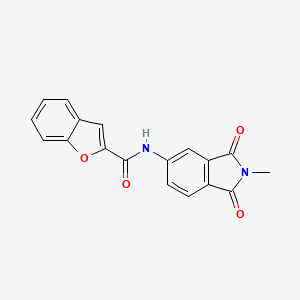![molecular formula C16H14F3NO3 B5757573 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the maturation and activation of B-cells. Dysregulation of BTK has been linked to various autoimmune diseases and B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide targets BTK, a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Dysregulation of BTK has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases.
This compound binds to the active site of BTK, inhibiting its kinase activity and downstream signaling. This compound also induces the degradation of BTK, leading to sustained inhibition of B-cell receptor signaling. This compound has shown selective inhibition of BTK, with minimal effects on other kinases, such as Tec and Itk.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit the proliferation of CLL and MCL cells in vitro and in vivo. This compound also modulates the immune microenvironment by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and enhancing the activity of immune effector cells, such as natural killer (NK) cells and T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, favorable pharmacokinetic and pharmacodynamic profiles, and well-tolerated safety profile. This compound can be used in combination with other targeted therapies to enhance its therapeutic efficacy. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance due to the development of mutations in BTK.
Zukünftige Richtungen
For 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide include the development of more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. The combination of this compound with other targeted therapies and immunotherapies may enhance its therapeutic efficacy and overcome drug resistance. The identification of biomarkers that predict response to this compound may help to personalize treatment for patients with B-cell malignancies. The investigation of the role of BTK in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, may expand the therapeutic applications of BTK inhibitors.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves a series of chemical reactions starting from 2-methylphenol and 4-trifluoromethoxyaniline. The final product is obtained through a coupling reaction between the intermediate and acetic anhydride. The purity and yield of this compound can be optimized by using different solvents, reaction temperatures, and reaction times.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the proliferation of B-cells. This compound also showed synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in inhibiting the growth of CLL and MCL cells.
In clinical trials, this compound has shown promising results in treating relapsed or refractory CLL and MCL. A phase 1 study showed that this compound was well-tolerated and had favorable pharmacokinetic and pharmacodynamic profiles. The most common adverse events were mild or moderate, including diarrhea, fatigue, and nausea. This compound also demonstrated significant clinical activity, with an overall response rate of 50% in CLL patients and 60% in MCL patients.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-11-4-2-3-5-14(11)22-10-15(21)20-12-6-8-13(9-7-12)23-16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZJJIQLEDFZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)



![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)

